molecular formula C17H20N2O B4658741 N-(diphenylmethyl)-N'-isopropylurea

N-(diphenylmethyl)-N'-isopropylurea

Cat. No. B4658741
M. Wt: 268.35 g/mol
InChI Key: RSOMYBKERJDRHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(diphenylmethyl)-N'-isopropylurea and related compounds involves several key steps, including monoalkylations, dialkylations, and Michael additions under specific conditions such as solid-liquid phase transfer catalysis. These processes lead to the formation of a variety of derivatives, showcasing the compound's versatility and potential for further chemical modification (López et al., 1996).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been explored through various studies, including the analysis of crystal structures and vibrational spectroscopy. These investigations provide insights into the compound's geometric parameters, stabilizing interactions, and how these factors influence its physical and chemical properties (Vrielynck et al., 2006).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, leading to the formation of heterocyclic compounds, including imidazolidinone, triazinone, and pyrimidinone derivatives. These reactions involve [4 + 1] or [4 + 2] cyclizations with various acceptor molecules, followed by desilylation or thermal decomposition steps (Matsuda et al., 1976).

Physical Properties Analysis

The physical properties of this compound, such as crystallinity, optical properties, and crystalline perfection, have been thoroughly examined. These properties are crucial for understanding the compound's behavior in different environments and for its potential application in various fields. For instance, its transparent nature in the visible region and specific optical cut-off values indicate its suitability for certain optical applications (Meenatchi et al., 2014).

Safety and Hazards

The safety data sheet for “N-(Diphenylmethyl)methylamine”, a related compound, provides information on hazards, including skin irritation, serious eye irritation, and potential respiratory irritation .

properties

IUPAC Name

1-benzhydryl-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-13(2)18-17(20)19-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOMYBKERJDRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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